5-(2-methoxy-4-methylphenyl)-2H-tetrazole
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Overview
Description
5-(2-methoxy-4-methylphenyl)-2H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a methoxy group and a methyl group attached to the phenyl ring, which is further connected to the tetrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxy-4-methylphenyl)-2H-tetrazole typically involves the reaction of 2-methoxy-4-methylphenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxy-4-methylphenyl)-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
5-(2-methoxy-4-methylphenyl)-2H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-methoxy-4-methylphenyl)-2H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-methylphenol: A precursor in the synthesis of 5-(2-methoxy-4-methylphenyl)-2H-tetrazole.
4-methylguaiacol: Another compound with a similar methoxy and methyl substitution pattern on the phenyl ring.
Uniqueness
This compound is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The tetrazole ring’s ability to participate in various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
5-(2-methoxy-4-methylphenyl)-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-6-3-4-7(8(5-6)14-2)9-10-12-13-11-9/h3-5H,1-2H3,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLFEBQWMFTVJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNN=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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